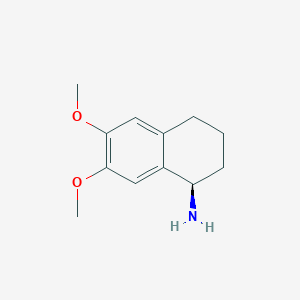

(R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.:

Cat. No.: VC20369105

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | (1R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3/t10-/m1/s1 |

| Standard InChI Key | DYZOFLWNJVIOHA-SNVBAGLBSA-N |

| Isomeric SMILES | COC1=C(C=C2[C@@H](CCCC2=C1)N)OC |

| Canonical SMILES | COC1=C(C=C2C(CCCC2=C1)N)OC |

Introduction

(R)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the Chemical Abstracts Service (CAS) number 21850-52-2. It is classified as a specialty chemical and is recognized for its unique structural properties and potential applications in scientific research. This compound features a tetrahydronaphthalene core substituted with methoxy groups at positions 6 and 7 and an amine functional group at position 1. The hydrochloride salt enhances its solubility and stability for experimental use.

Synthesis

The synthesis of (R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several key steps:

-

Starting Materials:

-

A naphthalene derivative is used as the precursor.

-

Methoxy groups are introduced via methylation reactions.

-

-

Reaction Conditions:

-

Controlled temperature and solvent selection are critical for achieving high yield.

-

Hydrogenation is employed to reduce the aromatic ring to a tetrahydronaphthalene structure.

-

-

Purification:

-

The product is purified using recrystallization or chromatography techniques.

-

Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity.

-

Applications

This compound has diverse potential applications in scientific research due to its chemical structure and reactivity:

Synthetic Chemistry

Its functional groups allow it to participate in various organic reactions:

-

Nucleophilic substitution

-

Reductive amination

-

Cross-coupling reactions

Material Science

The methoxy-substituted naphthalene core offers potential utility in designing specialty materials or as intermediates in the synthesis of complex molecules.

Handling and Safety

Proper handling of (R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is essential due to its reactive nature:

| Parameter | Guidelines |

|---|---|

| Storage Conditions | Store in a cool, dry place away from light and moisture |

| Personal Protective Equipment (PPE) | Gloves, goggles, and lab coat recommended during handling |

| Hazards | May cause irritation upon contact with skin or eyes; ensure proper ventilation |

Future Directions

Further research into this compound could focus on:

-

Biological assays to identify potential pharmacological effects.

-

Mechanistic studies to explore its reactivity under varied conditions.

-

Applications in material science for developing advanced functional materials.

This detailed analysis highlights the importance of (R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in both academic and industrial settings due to its unique structural features and versatile applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume